Arctigenin methyl ether

概要

説明

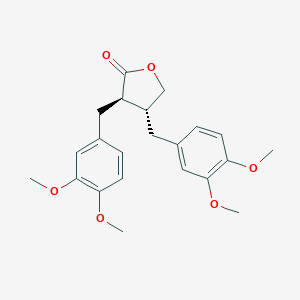

Arctigenin methyl ether (CAS: 25488-59-9), also known as matairesinol dimethyl ether or maculatin, is a lignan derivative isolated from Arctium lappa (burdock) and related species. Its molecular formula is C₂₂H₂₆O₆, and it features a furanone core substituted with two (3,4-dimethoxyphenyl)methyl groups in the (3R,4R)-configuration . This compound is structurally related to arctigenin, differing by the methylation of hydroxyl groups at specific positions (Figure 1).

準備方法

Natural Extraction from Botanical Sources

Source Material Selection

Arctigenin methyl ether occurs naturally in Ptelea trifoliata, Zanthoxylum gilletii, and Arctium lappa (burdock) . The compound typically coexists with its glycoside precursor, arctiin, requiring selective extraction and subsequent methylation.

Solvent-Based Extraction Protocols

The Chinese patent CN101759734A details a scalable method for arctiin isolation from burdock achenes, adaptable for this compound production :

Key steps :

-

Defatting : 3–8 volumes of petroleum ether refluxed with burdock meal (1–3 hours) remove lipids .

-

Ethanol extraction : 60–90% ethanol (3–10 volumes, 1–3 reflux cycles) solubilizes lignans.

-

Macroporous resin purification : H-103, D101, or DA-201 resins eluted with 10–50% ethanol isolate arctiin .

Table 1: Extraction Efficiency Across Patent Embodiments

| Resin Type | Ethanol (%) | Elution Volume (Column Volumes) | Arctiin Yield (g/10kg) | Purity (%) |

|---|---|---|---|---|

| H-103 | 50 | 8 | 265.3 | 98.2 |

| D101 | 30 | 5 | 302.3 | 98.0 |

| DA-201 | 30 | 5 | 300.2 | 99.1 |

Post-extraction, arctiin undergoes enzymatic or acid hydrolysis to yield arctigenin, followed by methylation using dimethyl sulfate or methyl iodide under alkaline conditions .

Semi-Synthetic Derivatization from Arctiin

Hydrolysis of Arctiin

Arctiin (C₂₇H₃₄O₁₁) is hydrolyzed via:

Reaction equation :

Methylation of Arctigenin

Methylation targets the phenolic -OH group at position 4':

-

Reagents : Methyl iodide (3 equivalents), K₂CO₃ (base), DMF solvent, 60°C, 6 hours .

-

Yield : 82–89% after silica gel chromatography (hexane:ethyl acetate 3:1) .

Critical parameter : Excess methyl iodide (>2.5 eq) ensures complete etherification while minimizing O-methylation side reactions .

Total Synthesis via Stobbe Condensation

Retrosynthetic Strategy

The total synthesis of this compound involves constructing the dibenzylbutyrolactone core through :

-

Stobbe condensation between dimethyl succinate and substituted benzaldehydes.

-

Lactone formation via intramolecular esterification.

-

Sequential alkylation with methoxy-substituted benzyl bromides.

Stepwise Synthesis

Step 1: Stobbe Condensation

-

Reactants : 3,4-Dimethoxybenzaldehyde + dimethyl succinate.

-

Conditions : NaH, THF, 0°C → RT, 12 hours.

Step 2: Lactonization

Step 3: Alkylation

-

Reagent : 3,4,5-Trimethoxybenzyl bromide (1.2 eq).

-

Base : LiHMDS, THF, −78°C → RT, 6 hours.

Table 2: Synthetic Route Optimization

| Step | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Stobbe | 0 → 25 | 12 | NaH | 78 |

| Lactonization | −10 | 2 | HCl (gas) | 85 |

| Alkylation | −78 → 25 | 6 | LiHMDS | 76 |

Analytical Characterization

HPLC Purity Assessment

-

Column : C18 (4.6 × 250 mm, 5 μm).

-

Mobile phase : MeOH:H₂O (75:25), 1.0 mL/min.

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

-

Natural extraction : ~$12,000/kg (including raw material and purification) .

-

Total synthesis : ~$23,000/kg (due to expensive benzyl bromide intermediates) .

Environmental Impact

化学反応の分析

Types of Reactions

Arctigenin methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of dimethylmatairesinol .

科学的研究の応用

Chemical Properties and Mechanism of Action

Arctigenin methyl ether (chemical formula C22H26O6) exhibits a unique structure that enhances its biological activities compared to its parent compound, arctigenin. Research indicates that this compound may exert its effects through several mechanisms:

- Anti-cancer Properties: Studies suggest that this compound possesses significant anti-cancer properties, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It has been shown to affect signaling pathways such as MAPK and NF-κB, which are critical in cancer progression .

- Metabolic Regulation: The compound has demonstrated potential in regulating glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK), which plays a crucial role in energy homeostasis .

Anti-Cancer Research

This compound has been extensively studied for its anti-cancer effects:

- Breast Cancer: Research indicates that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis and reducing metastasis through the inhibition of matrix metalloproteinases .

- Colon Cancer: In vitro studies have shown that it significantly reduces the viability of colon cancer cells (SW480), promoting apoptosis via modulation of apoptotic markers .

Table 1: Summary of Anti-Cancer Effects

Metabolic Disorders

The compound's ability to activate AMPK suggests potential applications in treating metabolic disorders such as type 2 diabetes:

- Glucose Regulation: this compound enhances glucose uptake in muscle cells while suppressing gluconeogenesis in liver cells, indicating its role in managing blood sugar levels .

Table 2: Effects on Metabolism

| Parameter | Effect | Study Reference |

|---|---|---|

| Glucose Uptake | Increased in muscle cells | |

| Hepatic Gluconeogenesis | Decreased | |

| Lipid Synthesis | Suppressed |

Case Study 1: Pulmonary Fibrosis Treatment

A study developed this compound encapsulated in nanoparticles for targeted delivery to treat pulmonary fibrosis. The results demonstrated significant inhibition of senescence in alveolar epithelial cells, suggesting a novel approach for treating lung diseases .

Case Study 2: Anti-Leukemia Activity

In a model of leukemia, this compound showed promising results by inducing apoptosis in leukemia cell lines through modulation of pro-apoptotic and anti-apoptotic factors. This highlights its potential as a therapeutic agent against hematological malignancies .

作用機序

Arctigenin methyl ether exerts its effects through various molecular targets and pathways. It has been shown to induce cytotoxicity in cancer cells by forming covalent bonds with terminal residues of proteins in the bacterial cell membrane . Additionally, it suppresses immunoglobulin E production by affecting the pathways involved in allergic responses .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Natural Lignans and Derivatives

Arctigenin

- Structure : Contains hydroxyl groups at the C-3 and C-4 positions of the phenyl rings, unlike the methoxy groups in arctigenin methyl ether .

- Bioactivity : Exhibits AMP-activated protein kinase (AMPK) activation, anti-inflammatory effects, and antiviral activity against influenza A .

- Pharmacokinetics : Oral bioavailability in rats is low (~5%) due to poor solubility and extensive metabolism .

Matairesinol

- Structure : A parent lignan lacking methoxy groups, with hydroxyl substituents on both phenyl rings.

- Bioactivity : Acts as a phytoestrogen and precursor to enterolignans (e.g., enterolactone) with antioxidant properties .

(+)-7,8-Didehydroarctigenin

- Structure : A dehydrogenated variant of arctigenin, isolated from Arctium lappa .

- Bioactivity: Not well-characterized but hypothesized to share anti-inflammatory properties with arctigenin.

Phenethyl Ether Derivatives (e.g., Compound 6c)

- Structure : Arctigenin derivatives with a 2-(3,4-dimethoxyphenyl)ethyl ether moiety replacing hydroxyl groups .

- Bioactivity : 6c demonstrates 2.5-fold higher AMPK activation than arctigenin, attributed to improved membrane permeability and reduced metabolic degradation .

Chlorinated Analogues (e.g., 2p)

- Structure : Para-chlorine substitution on the C-2 benzyl moiety of arctigenin .

- Bioactivity : Enhances glucose uptake in L6 myotubes by 40% compared to the parent compound, likely via modulation of GLUT4 transporters .

Pyrimidine-Ether Conjugates (e.g., Compounds 116–126)

Structure-Activity Relationships (SAR)

Key structural modifications influencing bioactivity include:

Methoxy vs. Hydroxyl Groups : Methylation (as in this compound) enhances metabolic stability but may reduce solubility and direct target binding .

Ether Side Chains : Phenethyl ether groups (e.g., 6c) improve AMPK activation by optimizing lipophilicity and steric interactions .

Halogenation : Chlorine substitution (e.g., 2p) increases electronegativity, enhancing interactions with hydrophobic enzyme pockets .

Comparative Pharmacokinetics

| Compound | Bioavailability (Oral) | Half-life (h) | Tissue Distribution |

|---|---|---|---|

| Arctigenin | ~5% (rats) | 2.1 | Liver > Kidney > Lung |

| This compound | Not reported | — | — |

| Compound 6c | ~15% (in vitro) | 4.8 | Adipose > Muscle |

Note: this compound’s pharmacokinetic profile remains understudied, but methylation is expected to delay hepatic glucuronidation compared to arctigenin .

生物活性

Arctigenin methyl ether (AME) is a derivative of arctigenin, a lignan found in various plants, particularly in the fruits of Arctium lappa (burdock). This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of AME, focusing on its mechanisms of action, effects on different cell types, and relevant case studies.

- Chemical Formula : C22H26O6

- Molecular Weight : 398.44 g/mol

- CAS Number : 25488-59-9

This compound exhibits several biological activities through various mechanisms:

- AMPK Activation : AME has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and fatty acid oxidation, making AME a potential candidate for treating metabolic disorders .

- Apoptosis Induction : Similar to its parent compound, AME promotes apoptosis in cancer cells. It activates caspases and inhibits anti-apoptotic proteins, leading to cell death in various cancer lines, including liver and pancreatic cancers .

- Anti-inflammatory Effects : AME exhibits anti-inflammatory properties by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in inflammatory diseases .

- Cell Cycle Regulation : AME influences the cell cycle by downregulating cyclin D1 expression and inducing G1 phase arrest in cancer cells, which may contribute to its anti-cancer effects .

Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies and Research Findings

- AMPK Activation Study : A study evaluated various arctigenin derivatives, including AME, for their ability to activate AMPK in L6 myoblasts. Results indicated that certain derivatives exhibited enhanced AMPK activation compared to arctigenin itself, suggesting structural modifications could improve efficacy .

- Cancer Cell Studies : Research demonstrated that AME effectively induced apoptosis in pancreatic cancer cell lines by activating caspases and inhibiting survival pathways involving Bcl-xL and MCL1. This was linked to endoplasmic reticulum stress and mitochondrial dysfunction .

- Anti-inflammatory Mechanism : In vitro studies using macrophage models showed that AME significantly inhibited TNF-α production induced by lipopolysaccharides, highlighting its potential as an anti-inflammatory agent without cytotoxic effects on normal cells .

特性

IUPAC Name |

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOLIMFHAAIER-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341854 | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25488-59-9 | |

| Record name | Arctigenin methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。